BenchChemオンラインストアへようこそ!

Palbociclib hydrochloride

CDK4/6 inhibitor kinase selectivity cell cycle arrest

Palbociclib hydrochloride is the first FDA-approved CDK4/6 inhibitor and the definitive reference standard for biochemical kinase assays. With exceptional selectivity (>10,000-fold over CDK1/2; no detectable CDK9 inhibition) and well-defined IC50 values (CDK4: 11 nM; CDK6: 15 nM), it provides a reliable benchmark for assay validation and high-throughput screening. Supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for ANDA analytical method development and quality control applications. Distinct from ribociclib and abemaciclib in kinase selectivity, dosing schedule, and DDI profile—choose palbociclib for reproducible, compound-specific preclinical results.

Molecular Formula C24H30ClN7O2
Molecular Weight 484.0 g/mol
CAS No. 827022-32-2
Cat. No. B1678291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib hydrochloride
CAS827022-32-2
SynonymsPD 0332991;  PD-0332991;  PD0332991;  PD0332991;  PD332991;  PD-332991;  PD 332991;  Palbociclib, brand name: Ibrance
Molecular FormulaC24H30ClN7O2
Molecular Weight484.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl
InChIInChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H
InChIKeySTEQOHNDWONVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in water and ethanol;  slightly soluble in DMSO with warm.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Palbociclib Hydrochloride (CAS 827022-32-2): Selective CDK4/6 Inhibitor for HR+/HER2- Breast Cancer Research and Procurement


Palbociclib hydrochloride (CAS 827022-32-2; molecular formula C24H30ClN7O2; molecular weight 483.99 g/mol) is a potent, orally bioavailable, and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. It functions by preventing the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation [2]. As the first FDA-approved CDK4/6 inhibitor, palbociclib has become a cornerstone of therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, both in combination with aromatase inhibitors as initial endocrine-based therapy and with fulvestrant in patients with disease progression following endocrine therapy [3].

Why Palbociclib Hydrochloride Cannot Be Substituted by Ribociclib or Abemaciclib in Critical Research Applications


Despite sharing a common mechanism of CDK4/6 inhibition, palbociclib, ribociclib, and abemaciclib exhibit distinct pharmacological profiles that preclude direct interchangeability in preclinical studies and procurement workflows. Differences in kinase selectivity, dosing schedules, toxicity profiles, metabolic pathways, and drug-drug interaction (DDI) risks mean that experimental outcomes cannot be extrapolated from one agent to another without confounding variables. A comprehensive comparison of these three agents reveals that while all demonstrate similar efficacy in clinical trials, their distinct physicochemical and pharmacokinetic characteristics necessitate compound-specific optimization [1]. The following evidence guide quantifies these critical differentiators to inform rational compound selection.

Palbociclib Hydrochloride (CAS 827022-32-2): Quantified Differentiation in Preclinical and Clinical Evidence


Superior Kinase Selectivity Profile of Palbociclib Hydrochloride: A 10,000-Fold Selectivity Margin Over CDK1 and CDK2

Palbociclib demonstrates a markedly cleaner selectivity profile compared to abemaciclib, which inhibits CDK9 (IC50 = 57 nM) and CDK2 (IC50 = 504 nM) at therapeutically relevant concentrations [1]. This 'off-target' inhibition by abemaciclib may confound experimental interpretation of cell cycle effects. In contrast, palbociclib maintains >10,000 nM IC50 against CDK1 and CDK2, representing a >900-fold selectivity window over its primary targets (CDK4 IC50 = 11 nM; CDK6 IC50 = 15 nM) [2]. This narrow target spectrum is critical for researchers seeking to attribute biological outcomes specifically to CDK4/6 blockade.

CDK4/6 inhibitor kinase selectivity cell cycle arrest

Palbociclib Hydrochloride Clinical Efficacy: A 15.2-Month Progression-Free Survival Benefit in HR+/HER2+ Metastatic Breast Cancer

In the Phase 3 PATINA trial (NCT02947685), the addition of palbociclib to anti-HER2 and endocrine therapy as maintenance treatment in patients with HR+/HER2+ metastatic breast cancer resulted in a median progression-free survival (PFS) of 44.3 months compared to 29.1 months in the control arm (HR=0.74; 95% CI, 0.58–0.94; P=0.007) [1]. This 15.2-month absolute PFS benefit is the first and largest demonstration of improved outcomes with a CDK4/6 inhibitor in this specific patient population, establishing palbociclib hydrochloride as the benchmark for HR+/HER2+ breast cancer research.

breast cancer progression-free survival CDK4/6 inhibitor

Hematological Toxicity Profile: Palbociclib Exhibits Higher Neutropenia but Significantly Lower Infection Risk Compared to Abemaciclib

A comprehensive network meta-analysis of 16 randomized controlled trials comprising 16,350 breast cancer patients quantified the differential hematological toxicity profiles of CDK4/6 inhibitors. Palbociclib was associated with a significantly higher risk of grade 3-4 neutropenia compared to abemaciclib (risk ratio [RR] = 6.67, derived from inverse of RR 0.15 for abemaciclib vs. palbociclib) [1]. Conversely, palbociclib demonstrated a significantly lower risk of grade 3-4 infections compared to abemaciclib and ribociclib (OR 0.63; 95% CI 0.43–0.93) [2]. This inverse relationship between neutropenia and infection risk underscores palbociclib's distinct safety profile.

neutropenia safety profile adverse events

Palbociclib Hydrochloride Demonstrates Linear, Dose-Proportional Pharmacokinetics, Simplifying Preclinical Dose Optimization

Palbociclib exhibits linear, dose-proportional pharmacokinetics, meaning that systemic exposure (AUC and Cmax) increases predictably with dose escalation [1]. In contrast, ribociclib displays over-proportional increases in exposure with increasing dose, while abemaciclib shows under-proportional increases [2]. This predictable exposure-response relationship for palbociclib reduces the complexity of dose selection and pharmacokinetic modeling in preclinical studies.

pharmacokinetics dose-proportionality preclinical dosing

Palbociclib Hydrochloride Exhibits Lower CYP3A4-Mediated Drug-Drug Interaction Risk Compared to Ribociclib

Palbociclib is a weak CYP3A4 inhibitor, increasing the systemic exposure of sensitive CYP3A4 substrates (e.g., midazolam) by only 21% [1]. In contrast, ribociclib is a moderate-to-strong CYP3A4 inhibitor, significantly increasing the AUC of co-administered drugs and carrying a heightened risk of QTc prolongation [2]. This differential interaction profile is critical for researchers designing combination regimens or using multiple compounds concurrently.

drug-drug interaction CYP3A4 combination therapy

Palbociclib Hydrochloride: The First FDA-Approved CDK4/6 Inhibitor and Benchmark for Clinical Trial Design

Palbociclib received FDA approval in February 2015 (accelerated) and February 2016 (full approval for fulvestrant combination), becoming the first-in-class CDK4/6 inhibitor [1]. This first-mover status established the PALOMA trial program (PALOMA-1, -2, -3) as the benchmark against which subsequent CDK4/6 inhibitors (MONARCH and MONALEESA trials) were designed and evaluated. As a result, palbociclib hydrochloride remains the most extensively studied agent in its class, with the largest body of long-term safety and efficacy data [2].

FDA approval PALOMA trials regulatory benchmark

Optimal Research and Industrial Applications for Palbociclib Hydrochloride (CAS 827022-32-2)


Reference Standard for CDK4/6 Biochemical Assays and Kinase Selectivity Profiling

Given its exceptional selectivity for CDK4/6 with >10,000-fold margin over CDK1/2 and no detectable CDK9 inhibition , palbociclib hydrochloride serves as the ideal positive control and reference standard for biochemical kinase assays, high-throughput screening campaigns, and selectivity profiling studies aimed at identifying or characterizing novel CDK4/6 inhibitors. Its well-defined IC50 values (CDK4: 11 nM; CDK6: 15 nM) [1] provide a reliable benchmark for assay validation and inter-laboratory reproducibility.

Analytical Method Development and Quality Control (QC) Reference Material

Palbociclib hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) or commercial production of palbociclib . Its well-defined solubility profile in aqueous solutions (50 mg/mL in water; 13 mg/mL in DMSO) [1] facilitates the preparation of reproducible stock solutions for analytical purposes.

In Vitro Preclinical Research in ER+ Breast Cancer Models

Palbociclib hydrochloride demonstrates potent anti-proliferative activity specifically in estrogen receptor-positive (ER+) breast cancer cell lines . It is the tool compound of choice for researchers investigating CDK4/6-dependent mechanisms of cell cycle regulation, endocrine therapy resistance, and combination strategies in HR+/HER2- breast cancer models. Its predictable linear pharmacokinetics [1] further support its use in in vitro-in vivo extrapolation (IVIVE) studies.

Pharmacology and Toxicology Studies in Rodent Models

For in vivo studies, palbociclib hydrochloride can be formulated as a homogeneous suspension in CMC-Na (≥5 mg/mL) for oral administration . The compound's linear, dose-proportional pharmacokinetics simplify dose optimization and exposure-response analyses in preclinical pharmacology and toxicology studies. However, researchers must account for its distinct hematological toxicity profile, particularly the higher risk of neutropenia, when designing in vivo experiments and interpreting bone marrow suppression data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palbociclib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.